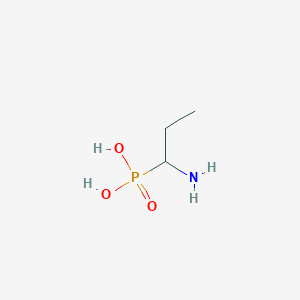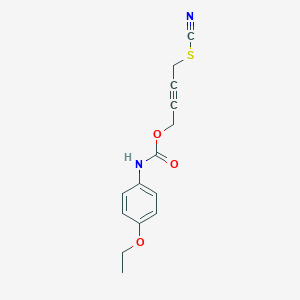
Phenoxyacetic anhydride
Vue d'ensemble
Description
Phenoxyacetic anhydride is a chemical compound with the molecular formula C16H14O5 . It has an average mass of 286.279 Da and a monoisotopic mass of 286.084137 Da . It appears as a white crystalline powder .
Synthesis Analysis
Phenoxyacetic anhydride can be synthesized using various methods. One such method involves the use of controlled pore glass-nanoparticle assemblies . In this method, silica nanoparticles are anchored inside the pores of micrometric glass via a reversible covalent binding . Another method involves the use of 5% Phenoxyacetic anhydride in THF/Pyridine .
Molecular Structure Analysis
The molecular structure of Phenoxyacetic anhydride consists of 16 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The structure can be represented by the linear formula (C6H5OCH2CO)2O .
Chemical Reactions Analysis
Phenoxyacetic anhydride can participate in various chemical reactions. For instance, it has been used as a capping reagent in the synthesis of oligonucleotides . In this reaction, the observed error rate for G-to-A substitution was influenced by capping conditions, suggesting that the capping step played a major role in the generation of G-to-A substitution .
Physical And Chemical Properties Analysis
Phenoxyacetic anhydride has a density of 1.2±0.1 g/cm3, a boiling point of 427.8±30.0 °C at 760 mmHg, and a flash point of 190.0±24.6 °C . It has a molar refractivity of 74.9±0.3 cm3, a polar surface area of 62 Å2, and a molar volume of 232.0±3.0 cm3 .
Applications De Recherche Scientifique
DNA Synthesis
Phenoxyacetic anhydride is used in the chemical synthesis of DNA . It plays a significant role in the capping step during the synthesis process . The use of phenoxyacetic anhydride as a capping reagent has been shown to decrease the error rate of G-to-A substitution by 50-fold . This improvement in the quality of synthesized sequences contributes to the development of highly accurate template DNA synthesis technologies .
mRNA Synthesis
Phenoxyacetic anhydride is also used in the synthesis of artificial mRNA . It is used as a capping reagent in the preparation of the 5’-end of the RNA for capping . The resulting mRNA supports protein synthesis in a cell-free system and in whole cells . This technology is not only useful for the intracellular expression of peptides but also for the production of mRNA for medical applications .
Life Science Research
Phenoxyacetic anhydride is used in various areas of life science research . It is used in the synthesis of various compounds and materials used in life science research .
Material Science Research
Phenoxyacetic anhydride is also used in material science research . It is used in the synthesis of various materials used in this field .
Chemical Synthesis
Phenoxyacetic anhydride is used in chemical synthesis . It is used in the synthesis of various chemical compounds .
Chromatography
Phenoxyacetic anhydride is used in chromatography . It is used in the preparation of samples for chromatographic analysis .
Mécanisme D'action
Target of Action
Phenoxyacetic anhydride is a chemical compound with the formula (C6H5OCH2CO)2O . .
Mode of Action
It is known that phenoxyacetic acid, a related compound, is an o-phenyl derivative of glycolic acid . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond
Biochemical Pathways
It is known that phenoxyacetic acid, a related compound, forms part of the structure of many phenoxy herbicide derivatives
Pharmacokinetics
A study on a related compound, 2-phenoxyethanol, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid
Action Environment
It is known that phenoxyacetic acid, a related compound, is a white or clear crystalline compound at room temperature
Safety and Hazards
Phenoxyacetic anhydride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
(2-phenoxyacetyl) 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSBNBKMACZDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312648 | |
| Record name | Phenoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetic anhydride | |
CAS RN |
14316-61-1 | |
| Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 259934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14316-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxyacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is phenoxyacetic anhydride preferred over acetic anhydride as a capping reagent in this specific oligonucleotide synthesis strategy?
A1: The research paper highlights the need for a "more labile capping reagent" when using the hydroquinone-O,O′-diacetic acid (Q-Linker) for oligonucleotide synthesis on a reusable CPG support []. While the paper doesn't delve into the specifics of why phenoxyacetic anhydride is "more labile", we can infer that its structure allows for easier removal of the capping group during the deprotection step. This is crucial in this strategy as it allows for the regeneration and reuse of the CPG support, a key advantage of the presented method.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)





![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)



